2,4,6-Triphenyl-1-hexene
Overview
Description
2,4,6-Triphenyl-1-hexene is an organic compound with the molecular formula C24H24. It is characterized by a hexene backbone substituted with three phenyl groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triphenyl-1-hexene typically involves the reaction of 1,3,5-triphenylbenzene with appropriate alkylating agents under controlled conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with 1,3,5-triphenylbenzene to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and production scale .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triphenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination agents.
Major Products Formed:
Oxidation: Formation of triphenylhexanone or triphenylhexanol.
Reduction: Formation of hexane derivatives.
Substitution: Formation of halogenated triphenylhexenes.
Scientific Research Applications
Chemistry: Used as a model compound in organic synthesis and reaction mechanism studies.
Biology: Investigated for its biological activity, including anti-melanogenic effects.
Medicine: Potential use in dermatological treatments for skin whitening and anti-aging.
Industry: Utilized in the development of cosmetic products due to its skin-whitening properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triphenyl-1-hexene involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By suppressing tyrosinase activity, this compound reduces melanin production, leading to skin-whitening effects. Additionally, it downregulates the expression of tyrosinase-related proteins (Tyrp-1 and Tyrp-2) by inhibiting the microphthalmia-associated transcription factor (MITF), further contributing to its anti-melanogenic properties .
Comparison with Similar Compounds
1,3,5-Triphenylbenzene: Shares a similar phenyl-substituted structure but lacks the hexene backbone.
Triphenylmethane: Another phenyl-substituted compound with different structural properties.
2,4,6-Triphenyl-1-hexanol: A reduced form of 2,4,6-Triphenyl-1-hexene with an alcohol group.
Uniqueness: this compound is unique due to its specific substitution pattern and hexene backbone, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,5-diphenylhex-5-en-3-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-20(22-13-7-3-8-14-22)19-24(23-15-9-4-10-16-23)18-17-21-11-5-2-6-12-21/h2-16,24H,1,17-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFWGFWAVPVIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940477 | |
Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18964-53-9 | |
Record name | 2,4,6-Triphenyl-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18964-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Triphenyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018964539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1',1''-(Hex-1-ene-2,4,6-triyl)tribenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-TRIPHENYL-1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH1VCQ7P6X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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